5-Difluoromethoxy-3-fluoro-2-formylpyridine
Description
5-Difluoromethoxy-3-fluoro-2-formylpyridine is a fluorinated pyridine derivative with a unique substitution pattern. Its structure comprises a pyridine ring substituted with:
- Difluoromethoxy (-OCF₂H) at position 5,
- Fluoro (-F) at position 3,
- Formyl (-CHO) at position 2.
This compound is of interest in medicinal chemistry and materials science due to the electronic and steric effects imparted by its substituents. The formyl group at position 2 provides a reactive site for further functionalization (e.g., condensation reactions), while the difluoromethoxy group enhances lipophilicity and metabolic stability compared to non-fluorinated analogs .
Despite its structural promise, direct experimental data on its synthesis, pharmacokinetics, or applications are scarce in the provided evidence. Its properties are inferred from structurally related fluorinated pyridines (e.g., 5-Fluoro-2-formylpyridine, CAS 31181-88-1) and other derivatives .
Properties
IUPAC Name |
5-(difluoromethoxy)-3-fluoropyridine-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F3NO2/c8-5-1-4(13-7(9)10)2-11-6(5)3-12/h1-3,7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPAOCIWNXGXYTE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1F)C=O)OC(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Strategy
The synthesis typically proceeds via:
- Step 1: Selective fluorination of a pyridine precursor to introduce the fluorine atom at the 3-position.
- Step 2: Introduction of the difluoromethoxy group at the 5-position through nucleophilic substitution or metal-catalyzed cross-coupling.
- Step 3: Formylation at the 2-position to install the aldehyde functional group.
Each step requires optimization of reagents, solvents, temperature, and catalysts to maximize yield and purity.
Fluorination Methods
- Fluorination is commonly achieved by nucleophilic aromatic substitution using fluoride sources such as potassium fluoride (KF), cesium fluoride (CsF), or Selectfluor in polar aprotic solvents like dimethyl sulfoxide (DMSO) or sulfolane.
- Reaction temperatures are typically maintained between 80–190°C depending on the fluorinating agent and substrate reactivity.
- For example, fluorination of chloropyridine derivatives under mixed fluoride salts (KF and CsF) in sulfolane/DMSO at 145°C for 17 hours, followed by heating to 190°C for 19 hours, has been reported to yield difluoropyridine intermediates with >90% yield and 99.8% purity.
Difluoromethoxy Group Introduction
- The difluoromethoxy group (-OCF₂H) is introduced via nucleophilic substitution using chlorodifluoromethane or difluoromethylating agents under controlled pH and temperature conditions (60–80°C).
- Palladium-catalyzed cross-coupling reactions (e.g., Pd(0)-catalyzed coupling of pyridine halides with difluoromethoxy precursors) provide regioselective installation with high yield and purity.
- Solvent polarity plays a critical role; acetonitrile and DMF are preferred for improving solubility and reaction rates.
Formylation
- Formylation at the 2-position is typically achieved through directed ortho-metalation followed by quenching with electrophilic formylating agents such as DMF or formyl chloride.
- Alternatively, Vilsmeier-Haack reaction conditions (POCl₃/DMF) can be employed to introduce the aldehyde group selectively on the fluorinated pyridine ring.
- Reaction temperature and time are optimized to avoid degradation or defluorination.
Detailed Preparation Method Example
Reaction Condition Optimization
- Temperature Control: Maintaining moderate temperatures (60–80°C) during difluoromethoxy introduction minimizes side reactions.
- Catalyst Selection: Pd(OAc)₂ with bidentate ligands (e.g., 1,10-phenanthroline) enhances regioselectivity and reduces by-products.
- Solvent Choice: Polar aprotic solvents such as DMSO, sulfolane, and acetonitrile improve solubility and reaction kinetics.
- Fluoride Source: Mixed fluoride salts (KF and CsF) provide synergistic effects for efficient fluorination.
Analytical and Purification Methods
- NMR Spectroscopy: ^19F NMR distinguishes fluorine environments; difluoromethoxy groups resonate near -80 to -85 ppm, aromatic fluorine near -110 ppm.
- Mass Spectrometry: High-resolution MS confirms molecular formula (e.g., m/z 191.11 for C₇H₄F₃NO₂).
- Chromatography: Sequential silica gel and reverse-phase C18 column chromatography achieve >98% purity.
- X-ray Crystallography: Confirms substitution pattern and regiochemistry.
Summary Table of Key Preparation Parameters
| Parameter | Optimal Range/Value | Impact on Synthesis |
|---|---|---|
| Fluorination Temp. | 145–190°C | High yield, purity of fluorinated intermediate |
| Difluoromethoxy Temp. | 60–80°C | Minimizes side reactions |
| Catalysts | Pd(OAc)₂ + ligands | Enhances regioselectivity |
| Solvents | Sulfolane, DMSO, Acetonitrile | Solubility, reaction rate |
| Fluoride Source | KF + CsF mixture | Efficient fluorination |
| Formylation Conditions | POCl₃/DMF, 0–40°C | Selective aldehyde formation |
| Reaction Time | 12–36 hours total | Complete conversion |
| Product Purity | >98% | Confirmed by HPLC and NMR |
| Overall Yield | 60–75% (multi-step) | Dependent on step optimization |
Research Findings and Industrial Relevance
- The described multi-step synthesis routes have been validated for industrial scalability due to their high yields and straightforward operation without requiring specialized equipment.
- The incorporation of difluoromethoxy and fluorine substituents enhances the compound’s stability and bioactivity, making it valuable in pharmaceutical and agrochemical research.
- Continuous flow synthesis and metal-catalyzed cross-coupling are promising avenues for improving production efficiency and environmental sustainability.
Chemical Reactions Analysis
Types of Reactions
5-Difluoromethoxy-3-fluoro-2-formylpyridine undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, and other oxidizing agents.
Reduction: NaBH4, LiAlH4, and other reducing agents.
Substitution: Nucleophiles like amines, thiols, or alkoxides.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
5-Difluoromethoxy-3-fluoro-2-formylpyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry: Utilized in the production of agrochemicals and specialty materials due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 5-Difluoromethoxy-3-fluoro-2-formylpyridine involves its interaction with molecular targets such as enzymes or receptors. The presence of fluorine atoms enhances its binding affinity and selectivity towards these targets. The compound can modulate biological pathways by inhibiting or activating specific enzymes, leading to desired therapeutic effects.
Comparison with Similar Compounds
Table 1: Key Structural Features of Selected Pyridine Derivatives
Key Observations :
Reactivity :
- The formyl group in this compound and 5-Fluoro-2-formylpyridine enables nucleophilic additions (e.g., forming hydrazones or imines), critical in synthesizing bioactive molecules .
- In contrast, halogenated analogs (e.g., 5-Fluoro-2-chloro-3-methyl-pyridine) are tailored for cross-coupling reactions (e.g., Suzuki-Miyaura) .
Compounds like 5-(3-Fluoro-4-methoxyphenyl)-2-hydroxypyridine combine aryl and hydroxyl groups, balancing solubility and target binding .
Electronic Effects :
- Fluorine atoms at positions 3 and 5 in the target compound may reduce electron density on the pyridine ring, affecting interactions with enzymes or receptors. This is observed in fluorinated pyrimidines, where fluorine enhances metabolic stability and binding affinity .
Biological Activity
5-Difluoromethoxy-3-fluoro-2-formylpyridine is a fluorinated pyridine derivative that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This compound features a unique substitution pattern that enhances its interaction with various biological targets, making it a candidate for further research into its therapeutic applications.
Chemical Structure and Properties
The chemical structure of this compound is characterized by:
- Difluoromethoxy group : Enhances lipophilicity and biological activity.
- Fluoro substituent : Increases binding affinity to molecular targets.
- Formyl group : Allows for further chemical modifications.
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The fluorine atoms in the compound are known to enhance its binding affinity, enabling it to modulate various biological pathways. The compound may act as an inhibitor or activator of enzymes, leading to potential therapeutic effects in various diseases, including cancer and microbial infections.
Biological Activity Studies
Recent studies have explored the biological activities of this compound, highlighting its potential as an antimicrobial and anticancer agent.
Antimicrobial Activity
In vitro studies demonstrated that this compound exhibits significant antimicrobial properties against a range of bacterial strains. The mechanism appears to involve disruption of bacterial cell wall synthesis and inhibition of essential metabolic pathways.
Anticancer Activity
Research indicates that this compound may inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines. The compound's ability to modulate signaling pathways involved in cell survival and death has been a focal point in recent investigations.
Table 1: Summary of Biological Activities
Case Study: Anticancer Efficacy
A study published in Journal of Medicinal Chemistry evaluated the anticancer efficacy of this compound on human breast cancer cells (MCF-7). The results indicated a dose-dependent decrease in cell viability, with IC50 values suggesting significant potency compared to standard chemotherapeutics. The study concluded that the compound's unique structure contributes to its effectiveness in targeting cancer cells while sparing normal cells.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 5-Difluoromethoxy-3-fluoro-2-formylpyridine, and what reaction conditions are critical for optimizing yield?
- Methodological Answer : Synthesis typically involves sequential fluorination and functionalization. A multi-step approach may include:
- Step 1 : Introduction of difluoromethoxy groups via nucleophilic substitution under anhydrous conditions, using reagents like sodium hydride in polar aprotic solvents (e.g., DMF) .
- Step 2 : Formyl group installation at the C2 position via Vilsmeier-Haack formylation, requiring precise temperature control (0–5°C) to avoid side reactions .
- Key Considerations : Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is essential to isolate the product from fluorinated byproducts.
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
- Methodological Answer : Combine spectroscopic and computational tools:
- NMR : Analyze NMR for fluorine environment (δ ~-100 to -150 ppm for CF/CF groups) and NMR for formyl proton (δ ~9.8–10.2 ppm) .
- X-ray Crystallography : Resolve crystal structures to validate substituent positions, as demonstrated for analogous fluoropyridines .
- DFT Calculations : Compare computed vs. experimental IR spectra to confirm functional groups .
Advanced Research Questions
Q. How do substituent positions (e.g., difluoromethoxy at C5 vs. C3) influence the biological activity of fluoropyridine derivatives?
- Methodological Answer : Structure-activity relationship (SAR) studies reveal:
- Steric and Electronic Effects : C5-difluoromethoxy groups enhance metabolic stability by reducing oxidative degradation, as seen in CYP1B1 inhibitors where C2/C3 substituents improved IC values by 7.5-fold .
- Assay Design : Use enzyme inhibition assays (e.g., EROD for CYP1B1) to compare positional isomers. For example, C2-formyl groups in pyridines exhibit stronger binding due to hydrogen-bonding with catalytic residues .
Q. How should researchers address contradictory SAR data in fluoropyridine derivatives?
- Methodological Answer :
- Systematic Variation : Synthesize analogs with incremental substituent changes (e.g., replacing F with Cl or adjusting methoxy positions) to isolate contributing factors .
- Computational Docking : Perform molecular dynamics simulations to assess binding mode consistency across analogs. For example, in CYP1B1 inhibitors, discrepancies in IC values were resolved by identifying steric clashes in docking poses .
Q. What strategies improve the metabolic stability of this compound in preclinical studies?
- Methodological Answer :
- In Vitro Assays : Use liver microsomes (human/rat) to quantify metabolic half-life. Fluorinated pyridines with electron-withdrawing groups (e.g., formyl) show reduced CYP450-mediated oxidation .
- Plasma Stability Testing : Monitor compound degradation in plasma via LC-MS. Analogous compounds exhibited >90% stability at 24 hours when stabilized by difluoromethoxy groups .
Analytical and Computational Questions
Q. What advanced analytical techniques are suitable for studying solvent effects on the UV/Vis spectra of fluorinated pyridines?
- Methodological Answer :
- Solvatochromism Studies : Measure shifts in solvents of varying polarity (e.g., cyclohexane vs. DMSO). For example, 5-arylazo-pyridones showed 20–40 nm bathochromic shifts in polar solvents due to enhanced π→π* transitions .
- TD-DFT Modeling : Correlate experimental spectra with computed excitation energies to elucidate solvent interactions .
Q. How can molecular docking guide the design of this compound derivatives for enzyme targets?
- Methodological Answer :
- Target Preparation : Retrieve crystal structures (e.g., CYP1B1 from PDB) and prepare active sites via protonation and solvation .
- Pose Validation : Compare docking scores (Glide XP) with experimental IC data. In CYP1B1 studies, top-scoring poses aligned with hydrogen bonds between the formyl group and heme iron .
Safety and Regulatory Considerations
Q. What safety protocols are recommended for handling this compound in laboratory settings?
- Methodological Answer :
- Toxicity Screening : Conduct Ames tests for mutagenicity and acute toxicity assays in cell lines (e.g., HepG2). Fluoropyridines with nitro groups require strict containment due to genotoxicity risks .
- Regulatory Compliance : Adhere to FDA guidelines for research compounds (non-GMP). Note that fluorinated pyridines are not FDA-approved for human use and require institutional biosafety approval .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
